

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Cyclononanone

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Compound of Interest

Compound Name: Cyclononanone

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This guide provides a comprehensive overview of the analysis of **cyclononanone** using electron ionization mass spectrometry (EI-MS). It details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Properties of Cyclononanone

Cyclononanone is a cyclic ketone with the following properties:

- Chemical Formula: C₉H₁₆O[1][2]
- Molecular Weight: 140.22 g/mol [1][2]
- Structure: A nine-membered carbon ring containing a carbonyl group.
- CAS Registry Number: 3350-30-9[1][2]

Electron Ionization Mass Spectrometry (EI-MS) Data

When analyzed by EI-MS, **cyclononanone** undergoes predictable fragmentation, yielding a distinct mass spectrum. The major ions observed are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrum database.[2]

Table 1: Key Mass Spectral Data for **Cyclononanone** (EI, 70 eV)

m/z (Mass-to-Charge Ratio)	Relative Abundance (%)	Proposed Ion Identity/Origin
140	~25%	$[M]^{+\bullet}$ (Molecular Ion)
112	~20%	$[M - C_2H_4]^{+\bullet}$ or $[M - CO]^{+\bullet}$
98	~45%	$[M - C_3H_6]^{+\bullet}$
84	~30%	Complex Rearrangement
69	~65%	Complex Rearrangement
55	100%	$[C_4H_7]^+$ or $[C_3H_3O]^+$ (Base Peak)

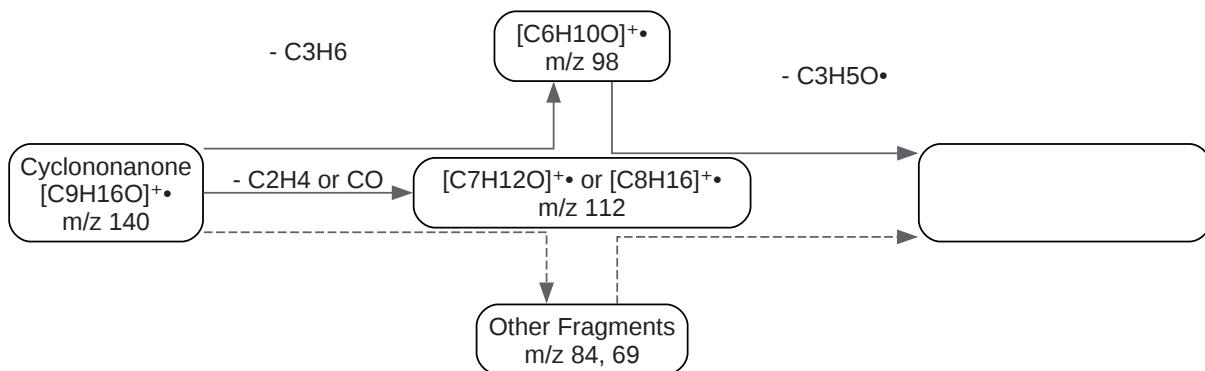
Interpretation of the Mass Spectrum and Fragmentation Pathways

The fragmentation of cyclic ketones is initiated by the removal of an electron, typically from the non-bonding lone pair of the carbonyl oxygen, to form the molecular ion ($M^{+\bullet}$).^[3] The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

- Molecular Ion (m/z 140): The peak at m/z 140 corresponds to the intact **cyclononanone** molecule that has lost one electron. The presence of a reasonably intense molecular ion peak is common for cyclic compounds due to the stability of the ring structure.^[4]
- Alpha-Cleavage: The primary fragmentation pathway for ketones involves the cleavage of the carbon-carbon bond alpha to the carbonyl group. In a cyclic ketone, this initial cleavage opens the ring to form a distonic ion, which then undergoes further fragmentation.
- Formation of the Base Peak (m/z 55): The most abundant ion, known as the base peak, is observed at m/z 55. The formation of this stable fragment is a characteristic feature for many saturated cyclic ketones.^{[5][6]} It arises from a complex series of bond cleavages and rearrangements following the initial alpha-cleavage.
- Other Major Fragments:

- m/z 112: This ion likely results from the loss of a neutral ethene molecule (C_2H_4 , 28 Da) via a rearrangement process, or potentially the loss of carbon monoxide (CO, 28 Da).
- m/z 98: This significant fragment corresponds to the loss of a propene molecule (C_3H_6 , 42 Da) from the molecular ion.
- m/z 84 and m/z 69: These ions are products of further, more complex fragmentation and rearrangement pathways of larger precursor ions.

The fragmentation process is visualized in the diagram below.



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Caption: Proposed fragmentation pathway of **Cyclononanone** under EI-MS.

Experimental Protocol: GC-MS Analysis

A standard method for analyzing volatile compounds like **cyclononanone** is Gas Chromatography-Mass Spectrometry (GC-MS).^{[7][8][9]} This technique separates the compound from a mixture before it enters the mass spectrometer for analysis.

A. Sample Preparation

- Accurately weigh approximately 10 mg of the **cyclononanone** sample.

- Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask to create a 1 mg/mL stock solution.
- Perform serial dilutions as necessary to achieve a final concentration within the instrument's linear range (typically 1-100 µg/mL).

B. Instrumentation and Conditions

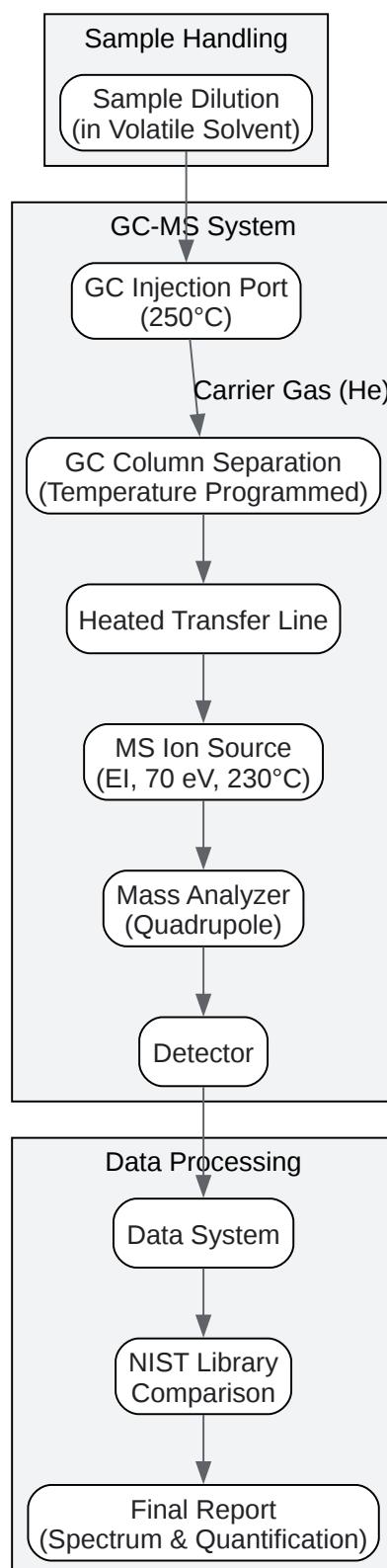
- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent 8890 GC with 5977B MSD or equivalent).
- GC Conditions:
 - Injection Port: Split/Splitless injector.
 - Injector Temperature: 250 °C.
 - Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
 - Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.

- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 40-450.
- Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

C. Data Analysis

- Integrate the chromatographic peak corresponding to **cyclononanone**.
- Obtain the mass spectrum for the peak.
- Compare the experimental mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation of identity.[\[10\]](#)
- Quantify the analyte using a calibration curve prepared from standards of known concentration.

The general workflow for this experimental protocol is illustrated below.



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Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of **cyclononanone** by electron ionization provides a reproducible and characteristic fragmentation pattern, with a base peak at m/z 55 and a discernible molecular ion at m/z 140. Understanding these key fragments and fragmentation pathways is essential for the unambiguous identification of the compound in complex matrices. The detailed GC-MS protocol provided herein offers a robust and reliable method for the separation and analysis of **cyclononanone**, applicable across various research and development settings.

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